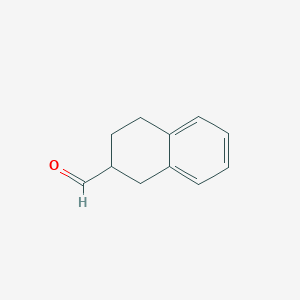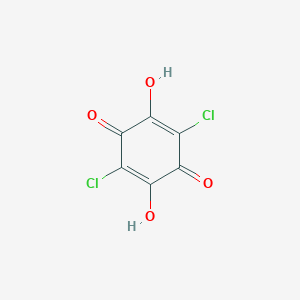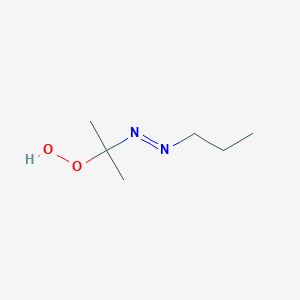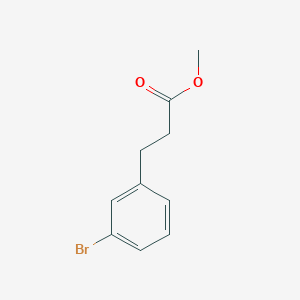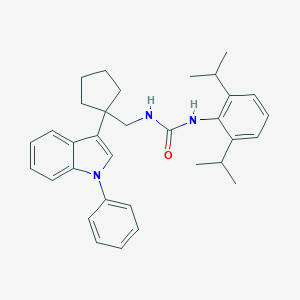
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the late 1990s by Bayer AG and is currently marketed under the brand name Nexavar.
Mécanisme D'action
The mechanism of action of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 involves the inhibition of several protein kinases that play important roles in cell proliferation, angiogenesis, and tumor growth. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting RAF kinase, N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 can block the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and tumor growth.
Effets Biochimiques Et Physiologiques
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and modulate the immune response. These effects are mediated by the inhibition of protein kinases and the downstream signaling pathways that they regulate.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to its use in lab experiments. It can be cytotoxic at high concentrations, which can make it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006. One area of research is the development of new analogs and derivatives of this compound that may have improved pharmacological properties or target different protein kinases. Another area of research is the combination of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further clinical trials to determine the safety and efficacy of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 in different types of cancer.
Méthodes De Synthèse
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 involves a multi-step process that begins with the reaction of 2,6-diisopropylaniline with 1-(4-bromophenyl)-1H-indole to form the intermediate product 2,6-bis(1-methylethyl)-N-(4-bromo-2-(1-methylethyl)phenyl)aniline. This intermediate is then reacted with cyclopentylmagnesium bromide to form the final product, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea.
Applications De Recherche Scientifique
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play important roles in cell proliferation, angiogenesis, and tumor growth, making N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
145131-32-4 |
|---|---|
Nom du produit |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea |
Formule moléculaire |
C33H39N3O |
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-phenylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C33H39N3O/c1-23(2)26-16-12-17-27(24(3)4)31(26)35-32(37)34-22-33(19-10-11-20-33)29-21-36(25-13-6-5-7-14-25)30-18-9-8-15-28(29)30/h5-9,12-18,21,23-24H,10-11,19-20,22H2,1-4H3,(H2,34,35,37) |
Clé InChI |
BYLKFLVZRAZRBC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C5=CC=CC=C5 |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C5=CC=CC=C5 |
Synonymes |
N(sup 1)-(2,6-diisopropylphenyl)-N(sup 2)-(1-(1-phenyl-3-indolyl)cyclo pentylmethyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



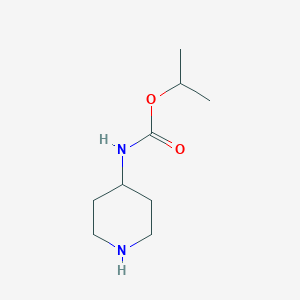
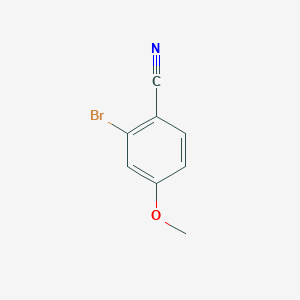
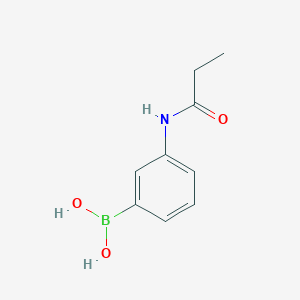
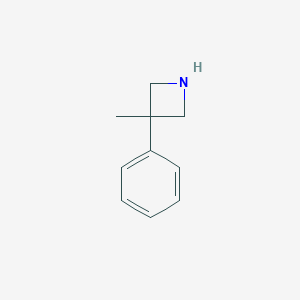
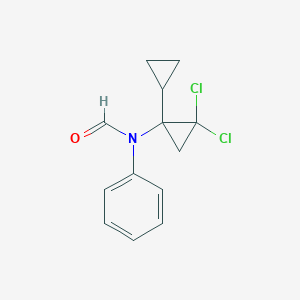
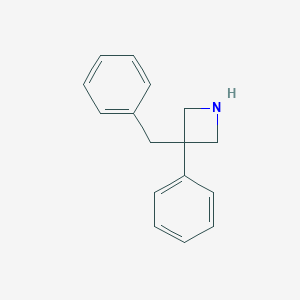
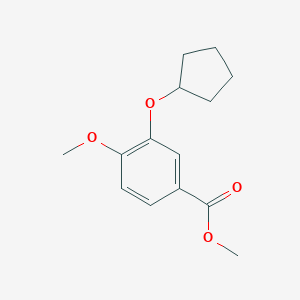
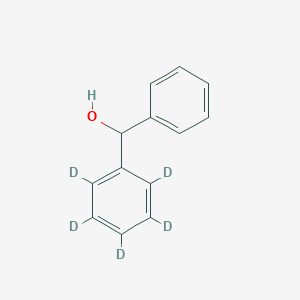
![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)
![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)
